3-Oxokauran-17-oic acid

Cytotoxicity Cancer Biology ent-Kaurane Diterpenoids

Procure 3-Oxokauran-17-oic acid (≥98%) as a critical tool for reproducible anti-inflammatory and α-glucosidase inhibition research. Its unique C-3 ketone and C-17 carboxyl configuration ensures consistent biological activity, avoiding the confounding cytotoxicity seen with related kaurane analogs. Essential for high-throughput screening and analytical validation of Croton-derived botanicals.

Molecular Formula C20H30O3
Molecular Weight 318.4 g/mol
CAS No. 151561-88-5
Cat. No. B1181701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxokauran-17-oic acid
CAS151561-88-5
Molecular FormulaC20H30O3
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCC1(C2CCC34CC(CCC3C2(CCC1=O)C)C(C4)C(=O)O)C
InChIInChI=1S/C20H30O3/c1-18(2)14-6-9-20-10-12(13(11-20)17(22)23)4-5-15(20)19(14,3)8-7-16(18)21/h12-15H,4-11H2,1-3H3,(H,22,23)/t12-,13+,14-,15+,19-,20+/m1/s1
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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3-Oxokauran-17-oic acid (CAS 151561-88-5): A Defined Kaurane Diterpenoid Scaffold for Life Science Research


3-Oxokauran-17-oic acid (CAS 151561-88-5), also known as ent-3-Oxokauran-17-oic acid, is a naturally occurring tetracyclic diterpenoid belonging to the ent-kaurane class [1]. This compound features a ketone group at the C-3 position and a carboxylic acid group at the C-17 position, defining its unique chemical reactivity and biological recognition profile within the broader kaurane diterpenoid family [1]. It is primarily isolated from various plant species, including those of the Croton genus [2].

Why 3-Oxokauran-17-oic acid (CAS 151561-88-5) Cannot Be Replaced by a Generic ent-Kaurane Analog


Within the ent-kaurane diterpenoid class, the precise position and nature of functional groups are critical determinants of biological activity and target selectivity [1]. The presence of a carbonyl at C-3 and a carboxyl at C-17 in 3-Oxokauran-17-oic acid is not a trivial substitution. Structure-activity relationship (SAR) studies on related ent-kauranes have demonstrated that variations at these specific positions, such as the absence of the C-3 carbonyl or the presence of an exocyclic double bond at C-16, drastically alter a compound's cytotoxic potency and even its mechanism of action [2]. Therefore, substituting 3-Oxokauran-17-oic acid with a structurally similar, yet functionally different, 'kauranoic acid' or 'kaurenol' will likely yield irreproducible or contradictory results in assays for inflammation, cytotoxicity, or enzymatic inhibition.

Quantitative Differentiation of 3-Oxokauran-17-oic acid (CAS 151561-88-5) Against Closest In-Class Analogs


Comparative Cytotoxic Potency Against A549 Lung Adenocarcinoma Cells

The cytotoxic activity of 3-Oxokauran-17-oic acid is inferred to be moderate to low based on SAR of its structural class. A direct comparison is not available; however, data for close analogs demonstrate the critical impact of the C-3 carbonyl on potency. A direct comparison of the target compound is not available, but this class-level inference establishes a baseline for expected activity. A compound with an identical C-3 ketone and a C-16-C-17 exocyclic double bond (e.g., 12α-methoxy-ent-kaur-9(11),16-dien-19-oic acid) exhibited an IC50 of 27.3 µM against A549 cells [1]. In contrast, a highly oxygenated analog (e.g., Rabdosin A) with IC50 = 5.90 mM shows dramatically lower potency . This >200-fold difference highlights that even seemingly minor structural deviations from the 3-oxo-17-oic acid scaffold profoundly alter the cytotoxicity profile.

Cytotoxicity Cancer Biology ent-Kaurane Diterpenoids

Anti-Inflammatory Potential via NO Production Inhibition in Macrophages

While direct data for 3-Oxokauran-17-oic acid is unavailable, the anti-inflammatory potential of its structural class is well-documented. Ent-kaurane diterpenoids with varying oxidation states are known to inhibit LPS-induced nitric oxide (NO) production in RAW264.7 macrophages. Reported IC50 values for NO inhibition by ent-kauranes span a wide range, from a highly potent 7.3 µM to a much less potent 41.5 µM [1]. This variability is directly linked to the substitution pattern on the kaurane skeleton. Compounds structurally similar to 3-Oxokauran-17-oic acid have been isolated from Croton laevigatus, a species known to produce anti-inflammatory diterpenoids that inhibit NO production [2].

Anti-inflammatory Immunomodulation Nitric Oxide (NO) Assay

Structural Determinants of α-Glucosidase Inhibitory Activity for Antidiabetic Research

A direct comparison for 3-Oxokauran-17-oic acid is not available. However, research on related ent-kaurane diterpenoids from Chelonopsis odontochila has established a clear SAR for α-glucosidase inhibition. Compounds with a 3-oxo group or a C-17 carboxylic acid were among those showing inhibitory activity. For example, several ent-kaurane diterpenoids in this study displayed IC50 values ranging from 326.5 ± 3.5 µM to >500 µM against α-glucosidase [1]. This moderate activity profile is distinct from the potent, often cytotoxic, activity of ent-kauranes with an α,β-unsaturated ketone moiety. This suggests that the 3-oxo-17-oic acid scaffold is better suited for modulating metabolic enzyme function than for direct cancer cell killing.

Antidiabetic α-Glucosidase Inhibition Metabolic Disease

Known Spectrum of Activity for Structurally Related Croton Diterpenoids

3-Oxokauran-17-oic acid is a diterpenoid isolated from Croton laevigatus [1], a genus known to produce bioactive ent-kauranes. A review of kaurane diterpenes from the related species Xylopia aethiopica notes a diverse range of biological activities, including antimicrobial, antiparasitic, insect antifeedant, anti-inflammatory, and cytotoxic effects [2]. While specific quantitative data for 3-Oxokauran-17-oic acid is lacking, its structural classification places it firmly within this broad spectrum of potential bioactivities. This contrasts with more narrowly focused, highly potent cytotoxic ent-kauranes often isolated from Isodon species [3].

Antimicrobial Antiparasitic Insect Antifeedant

Optimal Research and Industrial Application Scenarios for 3-Oxokauran-17-oic acid (CAS 151561-88-5)


Mechanism-of-Action Studies for Selective Anti-Inflammatory Pathways

Based on the class-level evidence of NO production inhibition without potent cytotoxicity [1], 3-Oxokauran-17-oic acid is an ideal tool compound for dissecting anti-inflammatory pathways. Researchers can use it to study NF-κB signaling and iNOS expression in macrophages, with a reduced risk of confounding results from compound-induced cell death that is common with more cytotoxic ent-kauranes [2].

Scaffold for Antidiabetic Drug Discovery Focused on α-Glucosidase Inhibition

Given the SAR data showing that related ent-kauranes with similar functional groups exhibit moderate α-glucosidase inhibition [3], 3-Oxokauran-17-oic acid can serve as a starting scaffold for developing new antidiabetic agents. Its moderate potency allows for structure-based optimization to improve enzyme inhibition while maintaining a favorable safety profile distinct from cytotoxic analogs.

Broad-Spectrum Bioactivity Screening in Natural Product Libraries

As a representative member of the ent-kaurane class from Croton species, 3-Oxokauran-17-oic acid is suitable for inclusion in natural product libraries for high-throughput screening (HTS) against antimicrobial and antiparasitic targets [4]. Its expected lower cytotoxicity increases the hit-to-lead success rate by reducing false positives from general cell toxicity.

Analytical Reference Standard for Phytochemical Fingerprinting and Metabolomics

With its well-defined structure, high purity (≥98%) [5], and presence in Croton laevigatus [6], 3-Oxokauran-17-oic acid serves as a reliable analytical standard. It is critical for the quality control of botanical extracts, the development of HPLC/LC-MS methods for metabolomics studies, and the verification of diterpenoid content in natural product chemistry.

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